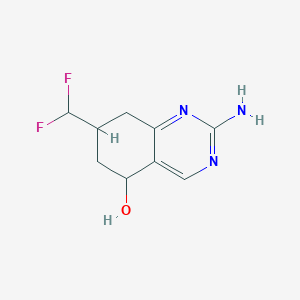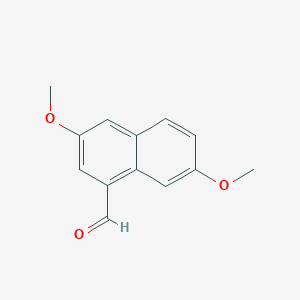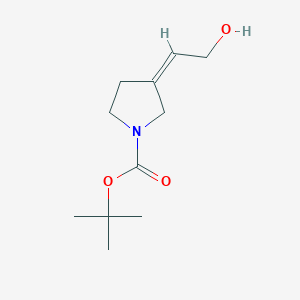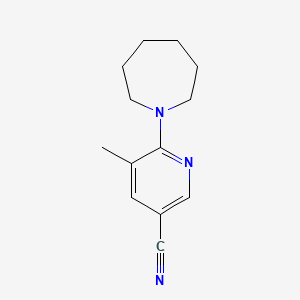
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with amino, difluoromethyl, and hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinazoline precursor, followed by the introduction of the difluoromethyl group through nucleophilic substitution reactions. The amino and hydroxyl groups are then introduced via selective functional group transformations under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The amino and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinazolinone derivative, while reduction of the quinazoline ring can produce a fully saturated tetrahydroquinazoline compound.
科学的研究の応用
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
類似化合物との比較
Similar Compounds
2-Amino-7-fluorophenazine 5,10-dioxide: A compound with potential anticancer activity.
2-Aminobenzothiazole: Known for its medicinal importance and applications in synthetic organic chemistry.
Uniqueness
2-Amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic properties and enhances its chemical reactivity compared to similar compounds. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
特性
分子式 |
C9H11F2N3O |
|---|---|
分子量 |
215.20 g/mol |
IUPAC名 |
2-amino-7-(difluoromethyl)-5,6,7,8-tetrahydroquinazolin-5-ol |
InChI |
InChI=1S/C9H11F2N3O/c10-8(11)4-1-6-5(7(15)2-4)3-13-9(12)14-6/h3-4,7-8,15H,1-2H2,(H2,12,13,14) |
InChIキー |
XZNPMHNHSWMLLO-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=NC(=NC=C2C1O)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)





![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)



![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)

